Cas no 713096-83-4 (1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine)

1-(2,4-Dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine is a specialized organic compound featuring a piperazine core substituted with a 2,4-dimethylphenyl group and a 4-methoxy-3-methylbenzenesulfonyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research applications. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (sulfonyl) groups enhances its versatility in synthetic pathways, particularly in the development of receptor-targeted molecules. Its well-defined molecular architecture ensures consistent reactivity, while the sulfonyl group contributes to improved solubility and stability under various conditions. This compound is particularly useful in medicinal chemistry for designing biologically active intermediates or as a scaffold for further functionalization.
1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine structure
713096-83-4 structure
Product name:1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine
CAS No:713096-83-4
MF:C20H26N2O3S
MW:374.497044086456
CID:6256090
PubChem ID:1287311

1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine
    • F1406-0049
    • 1-(2,4-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
    • AP-263/41946771
    • AKOS002288505
    • Z1347205983
    • VU0048481-2
    • 713096-83-4
    • 1-(2,4-dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine
    • 1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine
    • Inchi: 1S/C20H26N2O3S/c1-15-5-7-19(16(2)13-15)21-9-11-22(12-10-21)26(23,24)18-6-8-20(25-4)17(3)14-18/h5-8,13-14H,9-12H2,1-4H3
    • InChI Key: WBZSIYGIXWKRKM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C)C=1)OC)(N1CCN(C2C=CC(C)=CC=2C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 374.16641387g/mol
  • Monoisotopic Mass: 374.16641387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2Ų
  • XLogP3: 3.7

1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1406-0049-1mg
1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine
713096-83-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1406-0049-5mg
1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine
713096-83-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1406-0049-2μmol
1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine
713096-83-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1406-0049-5μmol
1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine
713096-83-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1406-0049-3mg
1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine
713096-83-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1406-0049-2mg
1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine
713096-83-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1406-0049-4mg
1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine
713096-83-4 90%+
4mg
$66.0 2023-05-17

1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine Related Literature

Additional information on 1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine

Research Brief on 1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine (CAS: 713096-83-4)

In recent years, the compound 1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine (CAS: 713096-83-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential applications in drug discovery and development. The presence of both piperazine and sulfonyl moieties in its structure suggests possible interactions with various biological targets, making it a promising candidate for further study.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. One notable area of research involves its potential as a modulator of specific receptor systems, particularly those implicated in neurological and inflammatory disorders. Preliminary in vitro and in vivo data indicate that 1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine exhibits selective binding affinity, which could be leveraged for therapeutic purposes.

The synthesis and optimization of 1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine have also been explored in recent literature. Researchers have developed efficient synthetic routes to produce this compound with high purity and yield, enabling further pharmacological evaluation. Additionally, structure-activity relationship (SAR) studies have been conducted to identify key structural modifications that enhance its biological activity and reduce potential off-target effects.

In the context of drug development, the pharmacokinetic and safety profiles of 1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine have been under scrutiny. Early-stage preclinical studies suggest favorable absorption and distribution characteristics, although further investigation is required to assess its metabolic stability and potential toxicity. These findings underscore the importance of continued research to fully understand the therapeutic potential of this compound.

Looking ahead, the integration of computational modeling and high-throughput screening techniques is expected to accelerate the discovery of novel derivatives and analogs of 1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine. Such efforts could lead to the identification of more potent and selective candidates for clinical development. Moreover, collaborative research initiatives between academia and industry are likely to play a pivotal role in advancing this promising area of study.

In conclusion, 1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine (CAS: 713096-83-4) represents a compelling subject of investigation in the chemical biology and pharmaceutical fields. Its unique structural attributes and preliminary biological activities warrant further exploration to unlock its full therapeutic potential. As research progresses, this compound may emerge as a valuable tool for addressing unmet medical needs in various disease areas.

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